3-(3-Bromo-trans-cinnamoyl)coumarin
Overview
Description
3-(3-Bromo-trans-cinnamoyl)coumarin is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom attached to the cinnamoyl moiety, which is conjugated to the coumarin core. This structural feature imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
3-(3-Bromo-trans-cinnamoyl)coumarin is a derivative of coumarin, a secondary metabolite made up of benzene and α-pyrone rings . Coumarins have been found to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders . .
Mode of Action
Coumarins in general are known for their fluorescence behavior upon excitation with ultraviolet (uv) light . This property has led to their wide-ranging applications in science and technology, particularly in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins, including this compound, are involved in various biochemical pathways. They play a key role in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . .
Result of Action
Coumarins in general have been found to have numerous biological and therapeutic properties, potentially treating various ailments, including cancer, metabolic, and degenerative disorders .
Biochemical Analysis
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin derivative.
Cellular Effects
Coumarin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-trans-cinnamoyl)coumarin typically involves the following steps:
Preparation of 3-bromo-trans-cinnamic acid: This can be achieved by bromination of trans-cinnamic acid using bromine in the presence of a suitable solvent such as acetic acid.
Coupling with coumarin: The 3-bromo-trans-cinnamic acid is then coupled with coumarin through a condensation reaction. This can be facilitated by using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-trans-cinnamoyl)coumarin can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the coumarin core can be reduced to form dihydrocoumarin derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Formation of quinones or other oxidized coumarin derivatives.
Reduction Reactions: Formation of dihydrocoumarin derivatives.
Scientific Research Applications
3-(3-Bromo-trans-cinnamoyl)coumarin has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities. It serves as a lead compound for the development of new therapeutic agents.
Fluorescent Probes: Due to its coumarin core, the compound exhibits fluorescence properties and is used as a fluorescent probe in biochemical assays and imaging studies.
Chemical Sensors: The compound is utilized in the development of chemical sensors for the detection of metal ions and other analytes.
Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique optical and electronic properties.
Comparison with Similar Compounds
3-(3-Bromo-trans-cinnamoyl)coumarin can be compared with other similar compounds, such as:
3-(Bromoacetyl)coumarin: This compound has a bromoacetyl group instead of a bromo-trans-cinnamoyl group. It exhibits different reactivity and biological activities.
3-(3-Bromo-trans-styryl)coumarin: This compound has a bromo-trans-styryl group, which is structurally similar but lacks the carbonyl group present in the cinnamoyl moiety.
3-(3-Bromo-trans-cinnamoyl)chromone: This compound has a chromone core instead of a coumarin core, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-[(E)-3-(3-bromophenyl)prop-2-enoyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO3/c19-14-6-3-4-12(10-14)8-9-16(20)15-11-13-5-1-2-7-17(13)22-18(15)21/h1-11H/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMHRSXDMNYIGW-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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